

# "1-(4-Bromophenyl)cyclobutanecarbonitrile"

## CAS number and properties

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### Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclobutanecarbonitrile

Cat. No.: B1319539

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## 1-(4-Bromophenyl)cyclobutanecarbonitrile: A Technical Overview

CAS Number: 485828-58-8

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-(4-Bromophenyl)cyclobutanecarbonitrile**, alongside a detailed examination of its potential applications in scientific research, particularly in the field of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

## Chemical and Physical Properties

**1-(4-Bromophenyl)cyclobutanecarbonitrile** is a substituted aromatic nitrile with a distinct molecular structure that lends itself to various chemical transformations, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of **1-(4-Bromophenyl)cyclobutanecarbonitrile**

Property	Value	Source
CAS Number	485828-58-8	[1]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> BrN	[1]
Molecular Weight	236.11 g/mol	[1]
Physical State	Liquid	[1]
Boiling Point	336.236 °C at 760 mmHg	[2]
Flash Point	157.15 °C	[2]
Melting Point	No data available	
Solubility	No data available	

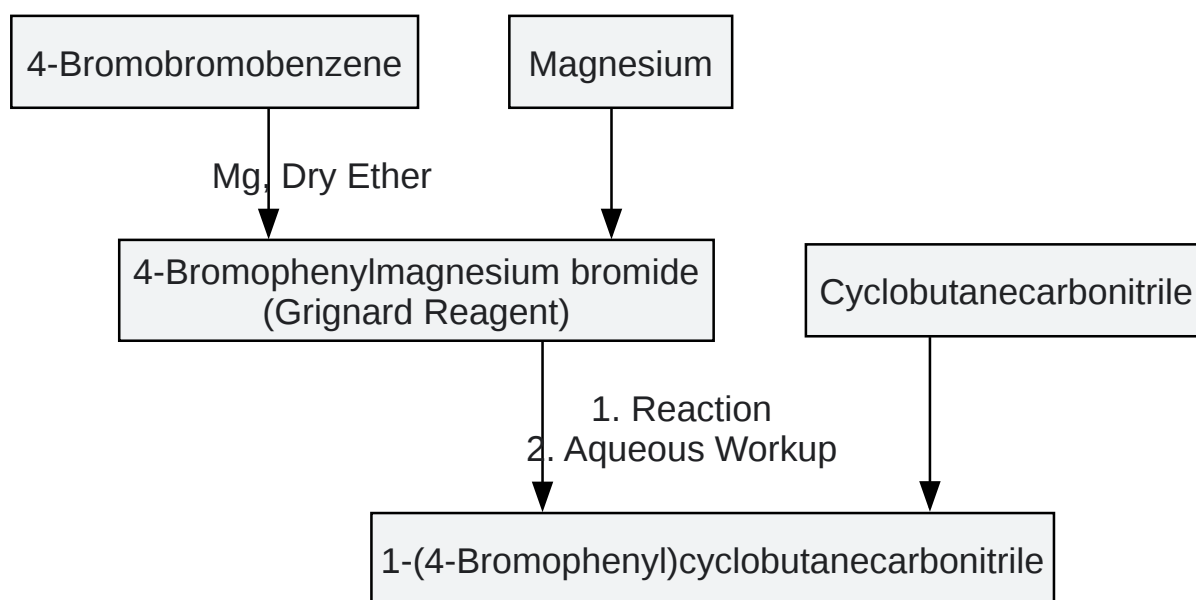
## Synthesis

While a specific, detailed experimental protocol for the synthesis of **1-(4-Bromophenyl)cyclobutanecarbonitrile** is not readily available in the public domain, the synthesis of structurally similar compounds often involves the reaction of a Grignard reagent derived from a brominated aromatic compound with a cyclobutanecarbonitrile derivative. A plausible synthetic route is outlined below.

## Conceptual Synthetic Pathway

The synthesis could potentially proceed via the reaction of 4-bromophenylmagnesium bromide with cyclobutanecarbonitrile. This reaction would be followed by an aqueous workup to yield the final product.

Diagram 1: Proposed Synthesis Route



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Caption: A conceptual pathway for the synthesis of **1-(4-Bromophenyl)cyclobutanecarbonitrile**.

## Applications in Drug Development and Research

The structural motif of a cyclobutane ring attached to a substituted phenyl group is of interest in medicinal chemistry. The cyclobutane moiety can act as a bioisostere for other groups, potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability.

### Potential as an Enzyme Inhibitor

In a comparative analysis with structurally related compounds, **1-(4-Bromophenyl)cyclobutanecarbonitrile** has been noted to exhibit moderate enzyme inhibition.[3] However, specific details regarding the target enzyme(s), the nature of the inhibition (e.g., competitive, non-competitive), and the potency (e.g., IC<sub>50</sub> values) are not yet publicly available. This preliminary finding suggests that the compound could serve as a starting point for the development of more potent and selective enzyme inhibitors.

Further research, including enzyme screening assays, would be necessary to elucidate the specific biological targets of this molecule.

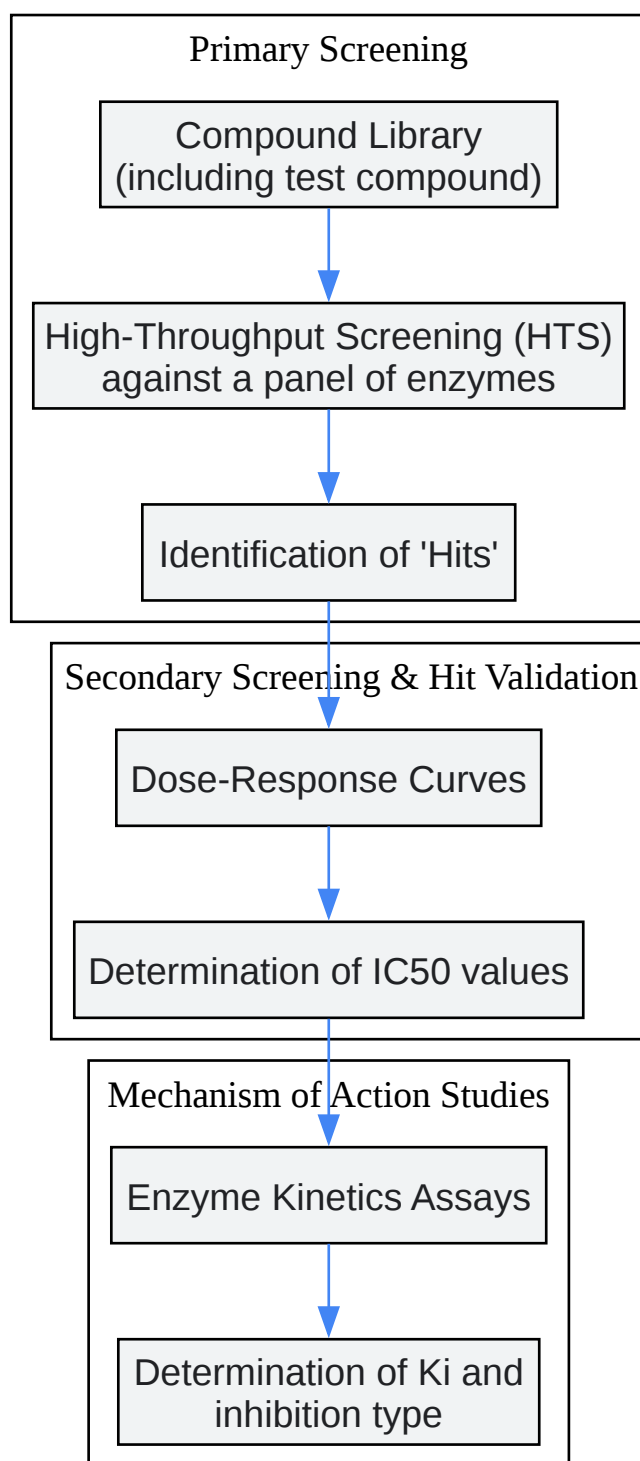
## Intermediate for Pharmaceutical Synthesis

Due to its reactive nitrile group and the presence of a bromine atom which can participate in cross-coupling reactions, **1-(4-Bromophenyl)cyclobutanecarbonitrile** is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The cyclobutane ring can introduce a degree of conformational rigidity, which can be advantageous in designing molecules that bind to specific biological targets with high affinity.

## Experimental Protocols

Given the limited publicly available data, detailed experimental protocols for the use of **1-(4-Bromophenyl)cyclobutanecarbonitrile** in specific biological assays cannot be provided at this time. Researchers interested in evaluating the biological activity of this compound would need to design and validate their own experimental procedures. A general workflow for screening for enzyme inhibitory activity is suggested below.

Diagram 2: General Workflow for Enzyme Inhibitor Screening



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Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.

## Conclusion

**1-(4-Bromophenyl)cyclobutanecarbonitrile** is a chemical compound with established physical properties and a clear potential for application in synthetic and medicinal chemistry. While its biological activity is not yet well-characterized, preliminary information suggests it may act as a moderate enzyme inhibitor. Further research is warranted to fully explore its therapeutic potential and to establish detailed protocols for its synthesis and biological evaluation. This document serves as a foundational guide for researchers embarking on studies involving this intriguing molecule.

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## References

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